n-Cyclopentyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide
Description
Properties
Molecular Formula |
C12H18N2OS2 |
|---|---|
Molecular Weight |
270.4 g/mol |
IUPAC Name |
N-cyclopentyl-2-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C12H18N2OS2/c1-9-13-11(7-17-9)6-16-8-12(15)14-10-4-2-3-5-10/h7,10H,2-6,8H2,1H3,(H,14,15) |
InChI Key |
UHHFEVSFVLPWTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CSCC(=O)NC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Chemical Reactions Analysis
n-Cyclopentyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thioacetamide group to an amine.
Scientific Research Applications
n-Cyclopentyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of n-Cyclopentyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives are known to inhibit matrix metalloproteinases, kinases, and anti-apoptotic BCL2 family proteins, which are crucial in cancer cell proliferation and survival . The compound’s unique structure allows it to bind to these targets effectively, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Heterocyclic Core Modifications
- Thiazole vs. Pyrimidoindole : The substitution of thiazole (in the target compound) with pyrimidoindole (as in compound 11 ) introduces a fused aromatic system, enhancing π-π stacking but reducing metabolic stability. Pyrimidoindole derivatives exhibit TLR4 selectivity, whereas thiazoles are associated with broader antimicrobial activity .
- Thiazole Positional Isomerism: The target compound’s thiazole substitution at the 4-position contrasts with N-(thiazol-2-yl)acetamide , where the acetamide attaches to the 2-position.
Substituent Effects
- Cyclopentyl vs. Aromatic Groups: The cyclopentyl group in the target compound likely improves membrane permeability compared to the nitrophenylaminoethyl group in compound 40 . However, aromatic substituents (e.g., benzamide in compound 40) may enhance binding to hydrophobic enzyme pockets.
- Thioether Linkers : The thioether bridge in all listed compounds is critical for redox activity and hydrogen bonding. For example, in compound 11 , the thioether stabilizes the pyrimidoindole core, while in the target compound, it connects the thiazole to the acetamide backbone.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing n-Cyclopentyl-2-(((2-methylthiazol-4-yl)methyl)thio)acetamide, and how can purity be ensured?
- Methodology : The compound’s synthesis likely involves coupling a thiazole-containing thiol (e.g., (2-methylthiazol-4-yl)methanethiol) with a bromo- or chloroacetamide derivative under nucleophilic substitution conditions (e.g., using bases like triethylamine in anhydrous DMF or THF). Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Purity validation requires HPLC (C18 column, UV detection at 254 nm) and LC-MS to confirm molecular weight .
Q. How can the structural identity of this compound be confirmed experimentally?
- Methodology :
- X-ray crystallography : Resolve the crystal structure to confirm stereochemistry and bond angles (as demonstrated for analogous thiazole-acetamide derivatives) .
- Spectroscopic analysis : Use -NMR (DMSO-) to verify cyclopentyl protons (δ 1.5–2.1 ppm), thiazole protons (δ 7.2–7.5 ppm), and acetamide NH (δ 10.2–10.8 ppm). -NMR should confirm carbonyl (C=O, ~168 ppm) and thiazole carbons .
- Mass spectrometry : ESI-MS in positive ion mode to detect [M+H] or [M+Na] peaks .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodology : Screen for antimicrobial (Gram-positive/-negative bacteria, fungi via broth microdilution) or anticancer activity (cell viability assays, e.g., MTT on cancer cell lines like HeLa or MCF-7). Use concentrations ranging 1–100 µM and compare to positive controls (e.g., doxorubicin for cancer). Thiazole derivatives often target enzymes like kinases or viral proteases, so enzyme inhibition assays (e.g., fluorescence-based) are also relevant .
Advanced Research Questions
Q. How can synthetic yields be optimized for large-scale production, and what substituent modifications enhance bioactivity?
- Methodology :
- Catalyst screening : Test palladium or copper catalysts for coupling reactions to improve efficiency.
- Reaction conditions : Optimize temperature (e.g., 80–100°C for thiourea intermediates) and solvent polarity (e.g., DMF vs. acetonitrile) .
- Structure-activity relationship (SAR) : Replace the cyclopentyl group with cyclohexyl or aryl groups (e.g., 4-nitrophenyl) to assess steric/electronic effects. Modify the thiazole’s methyl group to halogens (e.g., Cl, Br) for enhanced lipophilicity .
Q. How should contradictory biological data (e.g., variable IC values across studies) be addressed?
- Methodology :
- Purity reassessment : Verify compound integrity via -NMR (check for residual solvents or byproducts) and HPLC (≥98% purity) .
- Assay standardization : Use consistent cell lines (e.g., ATCC-certified) and normalize protocols (e.g., incubation time, serum concentration).
- Computational modeling : Perform docking studies (AutoDock Vina) to predict binding affinities to targets like Src kinase or viral proteases, correlating with experimental IC values .
Q. What advanced analytical techniques resolve ambiguities in the compound’s metabolic stability?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
